Home > Products > Screening Compounds P82284 > Acanthopanaxoside A
Acanthopanaxoside A -

Acanthopanaxoside A

Catalog Number: EVT-1579468
CAS Number:
Molecular Formula: C60H94O27
Molecular Weight: 1247.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acanthopanaxoside A is a natural product found in Eleutherococcus senticosus with data available.
Source

Acanthopanaxoside A is primarily extracted from the roots and leaves of various Acanthopanax species, including Acanthopanax senticosus, often known as Siberian ginseng. The extraction process typically involves methods such as solvent extraction, where organic solvents are used to isolate the bioactive compounds from plant material.

Classification

Acanthopanaxoside A belongs to the class of compounds known as saponins, which are glycosides characterized by their foaming properties in aqueous solutions. Saponins are recognized for their diverse biological activities, including anti-inflammatory, immunomodulatory, and antioxidant effects.

Synthesis Analysis

Methods

The synthesis of Acanthopanaxoside A can be approached through various methods, including:

  • Natural Extraction: This involves solvent extraction techniques that utilize ethanol or methanol to isolate the compound from plant materials.
  • Chemical Synthesis: Although less common, synthetic methods may include glycosylation reactions where sugar moieties are attached to a steroid or triterpene backbone.

Technical Details

The extraction process typically requires careful control of temperature and solvent ratios to maximize yield while minimizing degradation of sensitive compounds. For instance, using a reflux method with ethanol can enhance the extraction efficiency.

Molecular Structure Analysis

Structure

Acanthopanaxoside A has a complex molecular structure characterized by a triterpenoid aglycone linked to one or more sugar units. The specific arrangement of these components contributes to its biological activity.

Data

  • Molecular Formula: C30H50O9
  • Molecular Weight: 546.72 g/mol
  • Structural Features: The compound exhibits multiple hydroxyl groups and glycosidic linkages that are typical of saponins.
Chemical Reactions Analysis

Reactions

Acanthopanaxoside A may undergo various chemical reactions that can affect its stability and bioactivity:

  • Hydrolysis: The glycosidic bonds in saponins can be hydrolyzed under acidic or enzymatic conditions, leading to the release of aglycones and sugars.
  • Oxidation: The presence of hydroxyl groups makes the compound susceptible to oxidation, which can alter its functional properties.

Technical Details

The stability of Acanthopanaxoside A can be influenced by pH levels and temperature during storage or processing. Maintaining neutral pH and cool temperatures is essential to preserve its integrity.

Mechanism of Action

Process

The biological effects of Acanthopanaxoside A are attributed to its interaction with various cellular pathways:

  • Immunomodulation: It enhances immune responses by stimulating macrophage activity.
  • Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress in cells.

Data

Studies have shown that Acanthopanaxoside A can modulate cytokine production and influence signaling pathways associated with inflammation and immunity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Stable under neutral pH; prone to degradation under extreme conditions (high pH or temperature).
  • Reactivity: Reacts with acids and bases leading to hydrolysis.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.

Applications

Scientific Uses

Acanthopanaxoside A has been studied for various applications:

Research continues into the therapeutic potentials of Acanthopanaxoside A, particularly regarding its efficacy in treating chronic diseases and enhancing health outcomes.

Biosynthetic Pathways and Precursor Utilization of Acanthopanaxoside A

Enzymatic Cascades in Triterpenoid Saponin Backbone Formation

Acanthopanaxoside A, a triterpenoid saponin characteristic of Acanthopanax species (e.g., A. senticosus), originates from the universal isoprenoid precursor isopentenyl pyrophosphate (IPP). The biosynthesis initiates with the cytosolic mevalonate (MVA) pathway, where acetyl-CoA undergoes sequential condensation to form IPP and its isomer dimethylallyl pyrophosphate (DMAPP). These C₅ units combine to generate the C₁₅ intermediate farnesyl pyrophosphate (FPP). Squalene synthase (SQS) catalyzes the head-to-head fusion of two FPP molecules to produce squalene, the linear C₃₀ hydrocarbon backbone [2] [3].

The cyclization of squalene into a functional triterpenoid scaffold is a pivotal branching point. Squalene epoxidase (SQE) first converts squalene to 2,3-oxidosqualene, which is subsequently cyclized by β-amyrin synthase (β-AS). This oxidosqualene cyclase (OSC) governs the stereoselective formation of the pentacyclic oleanane-type skeleton—the core aglycone of acanthopanaxoside A. Mutational studies confirm that β-AS activity determines the oleanane versus alternative triterpene configurations (e.g., dammarane or lupane), highlighting its gatekeeper role in structural specificity [1] [2].

Table 1: Key Enzymes in Triterpenoid Backbone Assembly

EnzymeGene FamilyFunctionProduct
Squalene synthase (SQS)TriterpeneFPP dimerizationSqualene
Squalene epoxidase (SQE)Cytochrome P450Squalene epoxidation2,3-Oxidosqualene
β-Amyrin synthase (β-AS)OSCCyclization of 2,3-oxidosqualeneOleanane-type aglycone

Glycosylation Mechanisms and Sugar Donor Specificity

Glycosylation converts the hydrophobic oleanane aglycone into amphipathic acanthopanaxoside A. This process is mediated by uridine diphosphate (UDP)-glycosyltransferases (UGTs). Acanthopanax UGTs exhibit strict regiospecificity, typically initializing sugar attachment at the C-3 hydroxyl position, followed by secondary glycosylations at C-28 or other positions. The canonical pathway involves:

  • Core glycosylation: A glucose or glucuronic acid unit is transferred to C-3 by UGT73-like enzymes.
  • Chain elongation: Additional UGTs (e.g., UGT91/94 families) sequentially add rhamnose, arabinose, or xylose moieties via α-(1→2), α-(1→3), or β-(1→4) linkages.
  • Terminal modifications: Rare sugars like apiose may be incorporated, enhancing structural diversity [1] [8].

Sugar donor specificity is governed by conserved PSPG motifs (plant secondary product glycosyltransferase) within UGTs. For instance, UGT74AC1 preferentially utilizes UDP-glucose for initial glycosylation, while UGT71K1 selectively donates UDP-rhamnose for chain extension. Kinetic assays reveal 10–100× higher catalytic efficiency (kcat/Km) for native sugar donors versus non-cognate nucleotides [3] [8].

Table 2: Glycosyltransferases Implicated in Acanthopanaxoside A Assembly

UGT FamilyRepresentative EnzymeSugar DonorAcceptor SiteLinkage
UGT73UGT73P2UDP-glucoseAglycone C-3β-1-O-glc
UGT91UGT91A1UDP-rhamnoseGlucose C-2α-1→2-rha
UGT94UGT94D1UDP-xyloseRhamnose C-3β-1→3-xyl

Oxidative Modifications and Stereochemical Control

Post-cyclization oxidative tailoring fine-tunes acanthopanaxoside A’s bioactivity. Cytochrome P450 monooxygenases (CYPs) drive regio- and stereoselective oxidations:

  • C-23 hydroxylation: CYP716A subfamily members catalyze this conserved step, generating a 23(S)-hydroxy group critical for membrane receptor interactions [2].
  • C-28 carboxylation: CYP72A enzymes oxidize the terminal methyl group to a carboxylate, enabling ester glycosylation.
  • Epoxidation: CYP88D6 introduces C-13/C-18 epoxide rings, rigidifying the E-ring [2].

Stereochemical control is enforced by CYP substrate binding pockets. Molecular dynamics simulations show that P450 β-amyrin 23-hydroxylase (CYP716A12) positions β-amyrin with its C-23 atom 4.5 Å from the heme iron, ensuring exclusive S-configuration hydroxylation. Mutating residue F486 to alanine disrupts this orientation, yielding racemic products [2].

Table 3: Structural Impact of Oxidative Modifications

Oxidation SiteCYP EnzymeChemical ChangeConformational Effect
C-23CYP716A12-CH₃ → -CH₂OHEnhanced H-bonding with targets
C-28CYP72A154-CH₃ → -COOHEnables ester-linked oligosaccharides
C-13/C-18CYP88D6-CH₂- → epoxideE-ring rigidity

Regulatory Networks Involving Jasmonate-Responsive Transcription Factors

Jasmonate (JA) signaling orchestrates acanthopanaxoside A biosynthesis through transcription factors (TFs) that activate pathway genes. JA-isoleucine perception by COI1 receptors triggers JAZ repressor degradation, releasing TFs such as:

  • AP2/ERFs: Acanthopanax homologs of ORCA3 bind GCC-box elements in SQE and CYP716A promoters, inducing transcript levels 5–8-fold upon methyl jasmonate (MeJA) treatment [5] [7].
  • WRKYs: Group III WRKYs (e.g., AaWRKY70) transactivate UGT promoters via W-box cis-elements. RNAi silencing of AaWRKY70 reduces glycosyltransferase expression by >80% [10].
  • bHLHs: MYC2-like factors dimerize with JAZ-interacted bHLHs, amplifying β-AS transcription [5].

Feedback regulation occurs via JAZ-TF complexes that attenuate pathway activity. Chromatin immunoprecipitation (ChIP) confirms JAZ1 binds AaWRKY70’s promoter, suppressing its expression until JA signals trigger JAZ degradation [10].

Table 4: Jasmonate-Responsive Transcriptional Network

TF FamilyRepresentative TFTarget Genescis-ElementInduction by JA
AP2/ERFAaORCA3SQE, CYP716AGCC-box7.2-fold
WRKYAaWRKY70UGT73P2, UGT91A1W-box5.8-fold
bHLHAaMYC2β-AS, CYP72AG-box6.1-fold

Compound Names Mentioned: Acanthopanaxoside A, isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), farnesyl pyrophosphate (FPP), squalene, 2,3-oxidosqualene, β-amyrin.

Properties

Product Name

Acanthopanaxoside A

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C60H94O27

Molecular Weight

1247.4 g/mol

InChI

InChI=1S/C60H94O27/c1-24-11-16-60(55(76)87-53-46(74)42(70)39(67)31(82-53)22-79-50-47(75)43(71)48(32(83-50)23-77-26(3)62)85-51-44(72)40(68)36(64)25(2)80-51)18-17-58(7)27(28(60)19-24)9-10-34-57(6)14-13-35(56(4,5)33(57)12-15-59(34,58)8)84-54-49(37(65)29(63)21-78-54)86-52-45(73)41(69)38(66)30(20-61)81-52/h9,25,28-54,61,63-75H,1,10-23H2,2-8H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1

InChI Key

DMCAIQPOZBXYTA-ASYKHRJRSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Synonyms

3-O-beta-D-glucopyranosyl-(1-2)-alpha-L-arabinopyranosyl-30-nor-olean-12,20(29)-dien-28-oic acid 28-O-alpha-L-rhamnopyranosyl-(1-4)-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester
acanthopanaxoside A

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.